Desmethyl Nafcillin Sodium Salt
Description
Desmethyl Nafcillin Sodium Salt (CAS No. 1104-49-0) is a derivative of the β-lactam antibiotic nafcillin, characterized by the absence of a methyl group in its molecular structure. Its chemical formula is C₂₀H₂₀N₂O₅S·Na, with a molecular weight of 517.55 g/mol . Structurally, it belongs to the penicillin class and shares the 4-thia-1-azabicyclo[3.2.0]heptane core common to β-lactams. The compound is used in pharmaceutical research as a reference standard for impurity profiling, metabolic studies, and analytical method validation .
Key properties include:
Properties
CAS No. |
1104-49-0 |
|---|---|
Molecular Formula |
C₂₀H₂₀N₂NaO₅S |
Molecular Weight |
423.44 |
Synonyms |
BRL 1336; [2S-(2α,5α,6β)]-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Monosodium Salt; (2S,5R,6R)-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabi |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl Nafcillin Sodium Salt is synthesized from Nafcillin acid. The process involves dissolving Nafcillin acid in an organic solvent with a water content of 1.0-3.0 wt%. A salt-forming agent is added at room temperature to initiate the salt-forming reaction. The solution is then clarified and decolorized. Crystal seeds are added to the decolorized solution, which is then stirred and heated to 40-50°C under sterile conditions for 2-3 hours. The mixture is cooled for 1-2 hours, filtered, washed, and dried in a vacuum to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The organic solvent used can be recovered and reused, making the process cost-effective and environmentally friendly. The final product has a purity of over 99.5%, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Nafcillin Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical applications .
Scientific Research Applications
Desmethyl Nafcillin Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Nafcillin.
Biology: It is used in studies involving bacterial resistance and the development of new antibiotics.
Medicine: It serves as a model compound in the development of new beta-lactam antibiotics.
Industry: It is used in the quality control of Nafcillin production to ensure the purity and efficacy of the final product.
Mechanism of Action
Desmethyl Nafcillin Sodium Salt, like Nafcillin, exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis. This inhibition leads to the bactericidal action against penicillin-susceptible microorganisms during their active multiplication phase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nafcillin Sodium
- Structural Relationship : Desmethyl Nafcillin Sodium Salt is a demethylated analog of Nafcillin Sodium. The absence of the methyl group alters its pharmacokinetic and stability profiles.
- Synthesis: Nafcillin Sodium is synthesized via acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride. Impurities like Desmethyl Nafcillin arise during synthesis due to incomplete methylation or side reactions .
Table 1: Structural and Functional Comparison
Oxacillin Sodium
- Structural Similarity : Both are penicillinase-resistant penicillins. Oxacillin has a 5-methyl-3-phenylisoxazolyl group instead of a naphthoyl moiety.
- Clinical Use : Oxacillin and Nafcillin are therapeutically interchangeable for MSSA infections but differ in safety profiles (e.g., Oxacillin has higher hepatotoxicity risk) .
- Degradation Pathways : Unlike Desmethyl Nafcillin, Oxacillin’s primary impurities include isoxazole ring-opened derivatives, highlighting divergent stability challenges .
Mezlocillin Sodium
- Structural Differentiation : Mezlocillin is an acylureidopenicillin with a sulfonyl group, broadening its spectrum to include Gram-negative bacteria.
- Synthesis: Produced via acylation of 6-APA with a sulfonated imidazolidinone-carboxamido intermediate.
Comparison with Process-Related Impurities and Metabolites
Sulfoxide Impurities
- Formation : Nafcillin sulfoxides arise from sulfur oxidation during synthesis. These impurities share solubility traits with Nafcillin Sodium, complicating purification .
- Impact : Unlike sulfoxides, Desmethyl Nafcillin lacks therapeutic activity and is primarily a synthetic byproduct rather than a degradation product .
Structural Isomers
- Example : Compound 8 (a structural isomer of Nafcillin Sodium) forms due to impurities in the naphthoyl chloride starting material. Isomers like Compound 8 and Desmethyl Nafcillin require distinct analytical methods (e.g., HPLC) for detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
